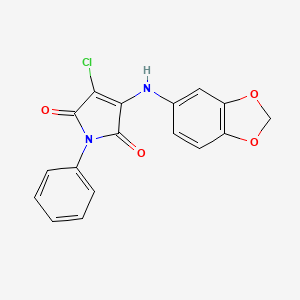![molecular formula C16H22N4O B5560083 N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560083.png)
N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as SR141716A, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in the early 1990s by Sanofi-Aventis, a pharmaceutical company based in France. Since then, SR141716A has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Pyrazolopyrimidine derivatives, including compounds related to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, have been synthesized for potential use in cancer treatment and as anti-5-lipoxygenase agents. These compounds have shown cytotoxic effects on certain cancer cell lines and exhibit 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antibacterial Properties
Pyrazolopyridine derivatives, a category to which this compound belongs, have demonstrated antibacterial properties. These compounds, particularly those with a carboxamide group at the 5-position, have shown moderate to good activity against various bacterial strains, including both Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).
Catalytic Applications
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, structurally similar to this compound, has been facilitated using Brønsted-acidic ionic liquids as catalysts. This method presents an efficient approach for synthesizing these compounds under solvent-free conditions (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).
Chemical Sensing and Fluorescence
A pyridine–pyrazole system, related to this compound, has been developed as a chemosensor for the detection of Al3+ ions. This sensor exhibits a switch-on response to Al3+ due to chelation-induced enhanced fluorescence, demonstrating its potential in chemical sensing applications (Naskar et al., 2018).
Luminescence in Organometallic Chemistry
Novel aromatic carboxylic acids and their derivatives, structurally similar to this compound, have been synthesized and characterized for their luminescence properties. These compounds have shown potential in organometallic chemistry, particularly in the context of ligand sensitization of lanthanide emissions (Tang, Tang, & Tang, 2011).
Antitubercular Potential
Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, similar to this compound, have been identified as promising anti-Mycobacterium tuberculosis agents. These compounds have shown potent in vitro efficacy against drug-susceptible and multidrug-resistant strains of tuberculosis (Tang et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research into this compound would likely depend on its specific properties and potential applications. Pyrazoles and their derivatives are currently the subject of much research due to their wide range of biological activities and potential uses in medicine and agriculture .
Eigenschaften
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-6-13-9-15(19-18-13)16(21)20(3)11-14-8-7-12(5-2)10-17-14/h7-10H,4-6,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYASVOJTQCMOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(C)CC2=NC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-dimethoxy-5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5560009.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)

![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)


![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)
![1-(4-methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)
![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)
![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)
![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)